molecular formula C10H16O2 B13457327 Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate

Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13457327
M. Wt: 168.23 g/mol
InChI Key: IOAONZMIDOFUAA-UHFFFAOYSA-N
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Description

tert-Butyl bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a tert-butyl ester group. BCP scaffolds are highly valued in medicinal chemistry as bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups, offering enhanced metabolic stability, water solubility, and passive permeability .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

tert-butyl bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-9(2,3)12-8(11)10-4-7(5-10)6-10/h7H,4-6H2,1-3H3

InChI Key

IOAONZMIDOFUAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)C2

Origin of Product

United States

Preparation Methods

Photochemical Flow Synthesis of Bicyclo[1.1.1]pentane Core

A state-of-the-art method involves an in flow photochemical reaction between [1.1.1]propellane and diacetyl under 365 nm irradiation. This mercury lamp-free and quartz vessel-free protocol enables large-scale production (up to 1 kg scale within hours) of bicyclo[1.1.1]pentane diketone intermediates. The diketone is then converted via a haloform reaction to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key precursor for further functionalization.

Step Reagents/Conditions Outcome Scale Yield/Notes
1 [1.1.1]Propellane + Diacetyl, 365 nm irradiation, flow Bicyclo[1.1.1]pentane diketone ~1 kg in 6 hours Rapid, scalable, mercury lamp-free
2 Haloform reaction (batch) on diketone Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 500 g scale Multigram yield, suitable for medchem

Conversion to Tert-butyl Ester Derivatives

The bicyclo[1.1.1]pentane-1,3-dicarboxylic acid intermediate can be selectively functionalized to monoesters such as tert-butyl bicyclo[1.1.1]pentane-1-carboxylate. One reported method involves esterification using tert-butanol in the presence of base and coupling reagents:

  • For example, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid was prepared by dissolving the acid in tert-butanol, adding triethylamine and diphenylphosphoryl azide, then heating at 85 °C for 24 hours. Purification by column chromatography yielded the tert-butyl ester in 80% yield as a white solid.
Step Reagents/Conditions Product Yield Notes
Esterification tert-Butanol, triethylamine, diphenylphosphoryl azide, 85 °C, 24 h This compound 80% Column chromatography purification

Alternative Synthetic Routes

A patent (WO2017157932A1) describes alternative synthetic strategies involving:

  • Preparation of bicyclo[1.1.0]butanes followed by cyclopropanation with carbenes (e.g., dichlorocarbene) and dechlorination to form bicyclo[1.1.1]pentanes.
  • Photochemical or radical reactions of [1.1.1]propellane with diketones under irradiation to yield diketone intermediates, followed by haloform reaction and esterification steps.
  • The patent highlights improved one-step methods for preparing asymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane intermediates suitable for further derivatization.
Method Scale Reaction Type Key Advantages Limitations
Photochemical flow reaction (Ripenko et al., 2021) Up to 1 kg Photochemical, flow Scalable, rapid, mercury lamp-free, high yield Requires photochemical setup
Esterification with tert-butanol and diphenylphosphoryl azide Multigram Coupling reaction High yield, straightforward purification Long reaction time (24 h)
Carbene cyclopropanation route (Patent WO2017157932A1) Laboratory scale Carbene cyclopropanation and radical Versatile, suitable for asymmetric substitution Multi-step, potentially lower overall yield
  • The photochemical flow synthesis of the BCP core represents a breakthrough in scalability and operational simplicity, enabling kilogram-scale production without hazardous mercury lamps or quartz reactors.
  • The subsequent haloform reaction and esterification steps are well-established and provide access to functionalized BCP derivatives, including tert-butyl esters, with good yields and purity suitable for medicinal chemistry applications.
  • Alternative carbene-based cyclopropanation methods provide synthetic flexibility but are less amenable to large-scale production and require careful handling of reactive intermediates.
  • The choice of method depends on available equipment, desired scale, and downstream functionalization needs.

The preparation of this compound is best achieved via a robust, scalable photochemical flow synthesis of the bicyclo[1.1.1]pentane core from [1.1.1]propellane and diacetyl, followed by haloform conversion to the diacid and selective esterification with tert-butanol. This approach combines efficiency, scalability, and operational safety. Alternative methods exist but are generally less practical for large-scale or routine synthesis.

Biological Activity

Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate (TBBC) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure, which offers advantageous physicochemical properties. This article explores the biological activity of TBBC, including its applications in drug design, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

TBBC features a bicyclo[1.1.1]pentane framework with a tert-butyl group and a carboxylate functional group. The three-dimensional arrangement of this structure imparts significant steric and electronic properties that enhance its biological activity and stability compared to traditional phenyl rings.

Bioisosteric Properties

Bicyclo[1.1.1]pentane derivatives are recognized as bioisosteres for various functional groups, including tert-butyl groups and phenyl rings. This characteristic allows TBBC to modulate the pharmacokinetic profiles of drug candidates, improving solubility, stability, and metabolic profiles while maintaining biological efficacy .

Therapeutic Potential

Research indicates that TBBC can enhance the anti-inflammatory properties of drug candidates. For instance, derivatives of TBBC have been synthesized and evaluated for their effects on inflammatory responses, demonstrating significant inhibition of NFκB activity in monocyte cell lines . The concentration-response studies revealed that certain BCP derivatives exhibited IC50 values in the picomolar range, indicating high potency against inflammation .

Synthesis Methods

Several synthetic methodologies have been developed for TBBC, including:

  • Decarboxylative Heteroarylation : This method allows for the direct coupling of BCP carboxylic acids with heteroarenes, yielding polysubstituted BCPs in useful yields .
  • Atom Transfer Radical Addition : This technique facilitates the synthesis of highly functionalized BCPs under mild conditions, broadening the substrate scope and functional group tolerance .

Case Study 1: Anti-Inflammatory Activity

In a study evaluating four novel BCP-containing lipoxin analogues (sLXm), researchers found that one derivative significantly reduced LPS-induced NFκB activity by approximately 50%, showcasing its potential as an anti-inflammatory agent . The results indicated that TBBC derivatives could serve as valuable therapeutic agents in managing inflammatory diseases.

Case Study 2: Drug Development Applications

The application of TBBC in drug development has been highlighted through its role as a building block for constructing various target molecules. Modifications to the TBBC structure have led to new compounds with enhanced in vivo and in vitro activities, demonstrating its versatility in medicinal chemistry .

Comparison with Other Compounds

Compound NameStructure TypeUnique FeaturesBiological Activity
TBBCBicyclicHigh steric hindrance; good metabolic stabilityPotent anti-inflammatory activity
Bicyclo[2.2.2]octaneBicyclicMore flexible; used in materials scienceLimited biological applications
9-Borabicyclo[3.3.3]nonaneBicyclicUsed as a reagent in organic synthesisNot primarily focused on biological activity

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield bicyclo[1.1.1]pentane-1-carboxylic acid. This reaction is critical for accessing further derivatives:

  • Acid-Catalyzed Hydrolysis : Treatment with HCl in dioxane/water (1:1) at 80°C for 16 hours cleaves the ester to the carboxylic acid in quantitative yield1.

  • Base-Mediated Hydrolysis : NaOH in THF/water (3:1) at room temperature for 2 hours achieves similar conversion2.

The resulting carboxylic acid serves as a precursor for amides, alcohols, and amines. For example, coupling with amines via EDCI/HOBt yields bicyclo[1.1.1]pentane-1-carboxamides1.

Cross-Coupling Reactions

The bicyclo[1.1.1]pentane (BCP) core participates in transition-metal-catalyzed cross-couplings. While direct coupling of the ester is rare, intermediates derived from the carboxylic acid enable diverse transformations:

Reaction TypeConditionsProductYieldSource
Kumada Coupling BCP iodide, Mg, NiCl₂/TMEDABCP-aryl/alkyl derivatives60–85%
Suzuki-Miyaura BCP boronate, Pd(dppf)Cl₂, K₂CO₃Biaryl-BCP hybrids70–92%
Radical Alkynylation BCP radical, alkynes, Ir catalysisAlkynylated BCPs (e.g., 30 )50–88%

Radical Functionalization

The BCP scaffold’s strain enables radical-based reactions. Photoredox catalysis with Ir(III) complexes generates α-iminyl radical cations, which add to [1.1.1]propellane to form α-chiral BCPs3. Key examples include:

  • Thiol-Mediated HAT : Using 2,4,6-tri-tert-butylbenzenethiol, bicyclopentyl radicals abstract hydrogen to yield chiral alcohols (e.g., 16 , 98% yield, 96% ee)3.

  • Sulfur Incorporation : Reaction with N-(phenylthio)phthalimide produces sulfur-substituted BCPs (30 ) in 50% yield and 88% ee3.

Ester Transformations

The tert-butyl group facilitates steric protection and selective deprotection:

  • Transesterification : Reaction with benzyl alcohol and catalytic p-TsOH in toluene replaces the tert-butyl group with benzyl, yielding benzyl bicyclo[1.1.1]pentane-1-carboxylate (83% yield)2.

  • Aminolysis : Treatment with ammonia in methanol generates the primary amide, while primary amines yield secondary amides (e.g., 12 , 80% yield)2.

Large-Scale Functionalization

Industrial-scale synthesis leverages flow chemistry for efficiency:

  • Photochemical Addition : Irradiation (365 nm) of [1.1.1]propellane and diacetyl in flow produces 1 kg of diketone 6 in 6 hours42.

  • Haloform Reaction : Batch treatment of 6 with NaOCl/KI affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) in 500 g scale4.

Mechanistic Insights

  • Radical Pathways : DFT studies confirm that photoexcited Ir(III) oxidizes enamines to α-iminyl radical cations, which add to propellane to form bicyclopentyl radicals3.

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, favoring selective reactions at the BCP core6.

Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate’s versatility in hydrolysis, cross-coupling, and radical chemistry underscores its value in synthesizing complex, three-dimensional architectures. Recent advances in flow chemistry and asymmetric catalysis further enhance its utility in drug discovery and materials science.

Footnotes

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Bicyclo[1.1.1]pentane Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 3-(trifluoromethyl)BCP-1-carboxylate Trifluoromethyl, methyl ester C₈H₉F₃O₂ 194.15 High lipophilicity; potential CNS targeting
tert-Butyl (3-(trifluoromethyl)BCP-1-yl)carbamate Trifluoromethyl, tert-butyl carbamate C₁₁H₁₆F₃NO₂ 251.25 Enhanced metabolic stability; drug discovery
BCP-1,3-diylbis(bis(4-fluorophenyl)methanol) Bis(4-fluorophenyl)methanol C₂₅H₂₀F₄O₂ 444.42 High rigidity; porphyrinoid synthesis
Methyl 3-([(tert-butoxy)carbonyl]amino)BCP-1-carboxylate tert-Butyl carbamate, methyl ester C₁₂H₁₉NO₄ 241.28 Dual functionalization; peptide mimetics
  • Trifluoromethyl vs. tert-Butyl : The trifluoromethyl group (e.g., in methyl 3-(trifluoromethyl)BCP-1-carboxylate) increases electronegativity and lipophilicity, favoring blood-brain barrier penetration. In contrast, the tert-butyl ester in the target compound enhances steric bulk, reducing enzymatic degradation .
  • Carbamate vs. Ester : tert-Butyl carbamate derivatives (e.g., tert-butyl (3-(trifluoromethyl)BCP-1-yl)carbamate) exhibit higher hydrolytic stability than esters, making them suitable for prolonged drug action .

Physicochemical Properties

Table 3: Physical and Spectroscopic Data

Compound Melting Point (°C) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm)
BCP-1,3-diylbis(bis(4-fluorophenyl)methanol) 90 6.8–7.2 (m, Ar–H) 160.1 (C–F), 69.1 (C–O)
Methyl 3-(hydroxymethyl)BCP-1-carboxylate N/A (liquid) 1.55 (s, 6H), 1.35 (s, 2H), 1.17 (s, 12H) 69.08 (C–O), 44.83 (BCP core)
tert-Butyl BCP-1-carboxylate derivatives 85–95 1.2–1.6 (tert-butyl), 2.1–2.5 (BCP core) 25.6 (tert-butyl), 44.0 (BCP core)

The tert-butyl group in the target compound contributes to distinct $ ^1H $ NMR signals at δ 1.2–1.6 ppm and $ ^{13}C $ signals near 25–30 ppm, differentiating it from methyl or trifluoromethyl analogues .

Q & A

Basic: What are the common synthetic routes for tert-butyl bicyclo[1.1.1]pentane-1-carboxylate and its derivatives?

Methodological Answer:
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives typically involves ring-opening strategies using [1.1.1]propellane as a precursor. Key approaches include:

  • Radical-Mediated Functionalization : Triethylborane-initiated atom-transfer radical addition (ATRA) with alkyl halides under mild conditions to generate 1-halo-3-substituted BCPs .
  • Carbene Insertion : Dichlorocarbene or difluorocarbene insertion into bicyclo[1.1.0]butanes, followed by reduction to form BCPs .
  • Multicomponent Reactions : Radical multicomponent carboamination of [1.1.1]propellane to directly synthesize 3-substituted BCP-amines .
    Key Considerations : Reaction conditions (e.g., temperature, initiators) significantly influence regioselectivity and functional group compatibility.

Basic: How is bicyclo[1.1.1]pentane-1-carboxylate characterized structurally?

Methodological Answer:
Structural confirmation relies on advanced spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 13C^{13}\text{C}-NMR is critical for distinguishing bridgehead carbons (e.g., δ ~30–40 ppm for BCP carbons) and substituent effects (e.g., tert-butyl groups at δ ~28 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., BCP bridgehead C–C distance: ~1.85 Å) and steric strain .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Basic: Why is BCP employed as a bioisostere for para-phenyl and tert-butyl groups?

Methodological Answer:
BCP’s unique geometry and physicochemical properties make it a superior bioisostere:

  • Geometric Comparison :

    BioisostereBridgehead Distance (Å)Relative Length (%)
    p-Phenyl2.79100
    BCP1.8565
  • Advantages : Reduced lipophilicity, improved solubility, and metabolic stability compared to phenyl or tert-butyl groups .

  • Functional Utility : Acts as a rigid spacer without engaging in π-stacking, preserving target binding while enhancing pharmacokinetics .

Advanced: What methods enable enantioselective synthesis of chiral BCP derivatives?

Methodological Answer:
Chiral BCPs are synthesized via asymmetric strategies:

  • Chiral Resolution : Strecker synthesis using aldehyde intermediates (e.g., from methyl 3-(hydroxymethyl)-BCP-carboxylate) followed by chiral resolution .
  • Fluorinated Derivatives : Asymmetric synthesis of 3-fluoro-BCP-glycine via electrophilic fluorination and enzymatic resolution .
    Challenges : Steric hindrance at the bridgehead limits catalytic asymmetric approaches, necessitating stepwise functionalization.

Advanced: How can researchers resolve contradictions in anion formation during BCP derivatization?

Methodological Answer:
Decarboxylation of 1-BCP-carboxylate anion was historically assumed to yield 1-BCP anion, but experimental studies revealed:

  • Isomerization Pathway : Decarboxylation leads to ring-opening and formation of 1,4-pentadien-2-yl anion instead .
  • Alternative Synthesis : 1-BCP anion is generated via desilylation of 1-tert-butyl-3-(trimethylsilyl)-BCP using fluoride reagents .
    Recommendation : Validate intermediate stability using kinetic isotope effects (KIEs) or computational modeling (e.g., G2/G3 calculations) .

Advanced: How can unsymmetrical 1,3-difunctionalized BCP derivatives be synthesized?

Methodological Answer:
Recent advances address this challenge via:

  • Stepwise Functionalization : Modify bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives (e.g., dimethyl ester) sequentially .
  • Radical Cascades : Multicomponent carboamination reactions introduce amine and alkyl/aryl groups at C1 and C3 positions .
    Critical Parameter : Control of radical chain propagation to avoid overfunctionalization or dimerization .

Advanced: What experimental evidence supports the stability of BCP derivatives under acidic conditions?

Methodological Answer:
Thermodynamic studies reveal exceptional stability of BCP’s bridgehead C–H bonds:

  • Bond Dissociation Energy (BDE) :

    CompoundBDE (kcal/mol)
    1-tert-butyl-BCP109.7 ± 3.3
    Isobutane (tertiary C–H)96.5 ± 0.4
  • Acidity Measurement : The acidity of 1-tert-butyl-BCP (pKa ~408.5) was determined via the DePuy kinetic method .
    Implication : BCP derivatives resist protonation or degradation in acidic environments, enhancing drug stability.

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